N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes a benzo[b]thiophene core, a cyclopropyl group, and a hydroxy-phenylethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the benzo[b]thiophene core, which can be synthesized through various methods such as the Gewald reaction or the Paal-Knorr synthesis . The cyclopropyl and hydroxy-phenylethyl groups are then introduced through subsequent reactions, including cyclopropanation and Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzo[b]thiophene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: HNO3 (Nitric acid) for nitration, Br2 (Bromine) for bromination
Major Products Formed
Oxidation: Formation of ketones
Reduction: Formation of amines
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiophene derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzo[b]thiophene core can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl and hydroxy-phenylethyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain a thiophene ring, are known for their pharmacological properties.
Cyclopropyl derivatives: Compounds with cyclopropyl groups are often studied for their unique chemical reactivity.
Uniqueness
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c22-19(18-12-14-6-4-5-9-17(14)24-18)21-13-20(23,16-10-11-16)15-7-2-1-3-8-15/h1-9,12,16,23H,10-11,13H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBZJBTWZAIONU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC3=CC=CC=C3S2)(C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.